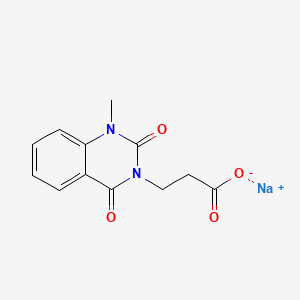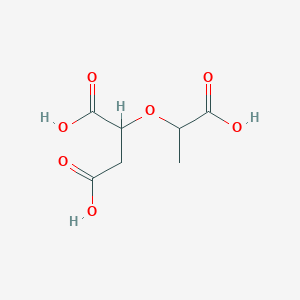
2-(1-Carboxyethoxy)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Carboxyethoxy)butanedioic acid is a dicarboxylic acid derivative. Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH). These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Carboxyethoxy)butanedioic acid can involve several synthetic routes. One common method is the hydrolysis of nitriles, where an organic halogen compound is converted into a carboxylic acid by replacing the halogen with a carboxyl group . Another method involves the carboxylation of organometallic intermediates .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the catalytic hydrogenation of maleic anhydride . This process is efficient and can produce large quantities of the compound.
化学反応の分析
Types of Reactions
2-(1-Carboxyethoxy)butanedioic acid undergoes various chemical reactions, including:
Oxidation: Carboxylic acids can be formed from the oxidation of primary alcohols.
Reduction: Reduction of carboxylic acids can lead to the formation of primary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Esters: Formed through esterification reactions.
Alcohols: Produced via reduction reactions.
Acyl Chlorides: Formed by reacting carboxylic acids with thionyl chloride.
科学的研究の応用
2-(1-Carboxyethoxy)butanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based product.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of biodegradable plastics and solvents.
作用機序
The mechanism of action of 2-(1-Carboxyethoxy)butanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the growth of certain fungi by affecting their metabolic pathways . The compound’s carboxyl groups play a crucial role in its reactivity and interactions with other molecules .
類似化合物との比較
2-(1-Carboxyethoxy)butanedioic acid can be compared with other dicarboxylic acids such as:
Succinic Acid:
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, used in the production of polymers.
Adipic Acid: Commonly used in the production of nylon and other synthetic fibers.
These compounds share similar functional groups but differ in their carbon chain length and specific applications.
特性
CAS番号 |
62796-52-5 |
|---|---|
分子式 |
C7H10O7 |
分子量 |
206.15 g/mol |
IUPAC名 |
2-(1-carboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C7H10O7/c1-3(6(10)11)14-4(7(12)13)2-5(8)9/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChIキー |
TXHBMRGJYSZIFI-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)OC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



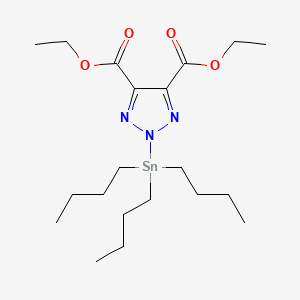
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
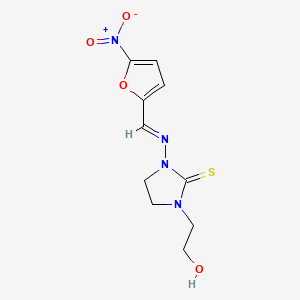
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)
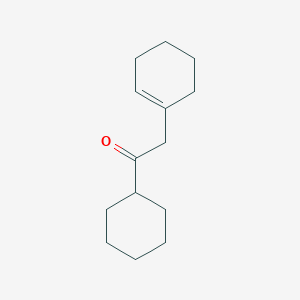
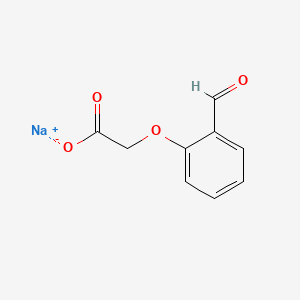
![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
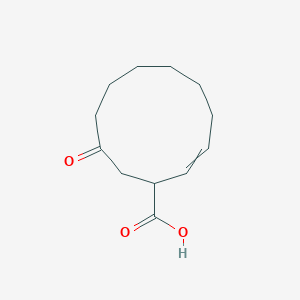
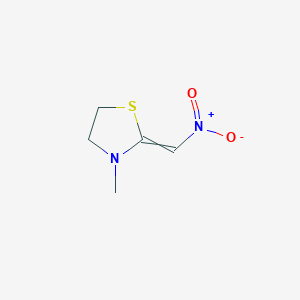
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
